1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea
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Overview
Description
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of a suitable amine with a ketone or aldehyde, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Dimethylurea Moiety: The final step involves the reaction of the pyrrolidinone derivative with dimethylcarbamoyl chloride under basic conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a urea moiety.
1-(3-fluorophenyl)-5-methyl-2-(1H)pyridone: Contains a pyridone ring instead of a pyrrolidinone ring.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Similar in structure but with a chlorophenyl group and a pyrazolinone ring.
Uniqueness
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea is unique due to the combination of its fluorophenyl group, pyrrolidinone ring, and dimethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSFSVTYQMXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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